ABT-072

概要

説明

ABT-072は、C型肝炎ウイルスNS5Bポリメラーゼの非ヌクレオシド阻害剤です。 C型肝炎ウイルス感染症、特に1a型および1b型のウイルス株による感染症の治療における潜在的な用途について評価されています 。この化合物は、強力な抗ウイルス活性で知られており、前臨床および臨床設定で広く研究されています。

科学的研究の応用

Antiviral Activity Against Hepatitis C Virus

ABT-072 has been extensively studied for its efficacy in treating HCV. Key findings from clinical trials include:

- Phase 1 Studies : These trials demonstrated that this compound could be administered effectively with once-daily oral dosing, showing good tolerability and pharmacokinetics in HCV-infected patients .

- Phase 2 Studies : A notable combination therapy involving this compound and the HCV protease inhibitor ABT-450 resulted in a sustained virologic response at 24 weeks post-treatment in 10 out of 11 patients, indicating its potential as a highly effective treatment option .

Pharmacokinetic Properties

This compound exhibits improved permeability and solubility compared to earlier compounds developed in similar studies. The modifications made during its synthesis have led to better absorption characteristics, which are critical for effective oral administration .

Data Table: Clinical Trials Involving this compound

Case Study 1: Efficacy in Combination Therapy

A clinical study evaluated this compound in combination with another antiviral agent, ABT-450. The results indicated that this combination therapy not only enhanced viral suppression but also minimized the duration of treatment required to achieve a sustained virologic response, emphasizing the potential of this compound as part of multi-drug regimens against HCV .

Case Study 2: Pharmacokinetic Evaluation

In another study focusing on pharmacokinetics, researchers assessed the absorption and distribution characteristics of this compound. The findings revealed that the compound maintained effective plasma concentrations over a 24-hour period, supporting its once-daily dosing regimen .

作用機序

ABT-072は、C型肝炎ウイルスのNS5Bポリメラーゼを阻害することで効果を発揮します。この酵素は、ウイルスRNAの複製に不可欠です。 ポリメラーゼに結合することにより、this compoundは新しいウイルスRNAの合成を防ぎ、それによってウイルスの複製を阻害します 。 このメカニズムに関与する分子標的および経路には、NS5Bポリメラーゼの活性部位および関連する複製複合体が含まれます .

生化学分析

Biochemical Properties

ABT-072 interacts with the HCV polymerase NS5B, which is susceptible to allosteric inhibition . The compound has a complex interplay among the three competitive kinetic processes including dissolution, precipitation, and partition in the aqueous media .

Cellular Effects

It is known that the compound has been used in in vitro models for absorption, preclinical pharmacokinetics, and clinical pharmacokinetics studies .

Molecular Mechanism

It is known that the compound has a role in the inhibition of the HCV polymerase NS5B .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound has been characterized using an in vitro dissolution-partition system, referred to as a biphasic test method .

Metabolic Pathways

It is known that the compound has been used in in vitro models for absorption, preclinical pharmacokinetics, and clinical pharmacokinetics studies .

準備方法

ABT-072は、さまざまな合成経路によって合成することができます。一般的な方法の1つは、そのカリウム三水和物形態の調製です。 合成経路は、通常、重要な中間体の形成、続いて特定の反応条件によって最終生成物が得られます 。工業生産方法は、通常、これらの合成経路を最適化して、高い収率と純度を確保します。 化合物は通常、固体形で調製され、特定の条件下で保管されて安定性を維持します .

化学反応の分析

ABT-072は、次のようないくつかのタイプの化学反応を起こします。

酸化: この反応は、化合物への酸素の付加または水素の除去を伴います。

還元: この反応は、化合物への水素の付加または酸素の除去を伴います。

置換: この反応は、ある官能基を別の官能基で置き換えることを伴います。

これらの反応で使用される一般的な試薬および条件には、さまざまな酸化剤および還元剤、ならびに反応を促進する触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

類似化合物との比較

ABT-072は、NS5Bポリメラーゼの非ヌクレオシド阻害剤として知られる化合物のクラスの一部です。類似の化合物には次のものがあります。

ダサブビル: 同様の作用機序を持つ別の非ヌクレオシド阻害剤.

ベクラブビル: C型肝炎ウイルスに対する強力な抗ウイルス活性で知られています.

デレオブビル: 同様の抗ウイルス特性を持つ同じクラスの別の化合物.

This compoundを際立たせているのは、その独自の化学構造であり、これにより、特定の薬物動態特性と好ましい安全性プロファイルが得られます .

生物活性

ABT-072 is a non-nucleoside inhibitor targeting the Hepatitis C virus (HCV) NS5B polymerase, developed as part of a broader initiative to find effective direct-acting antivirals (DAAs) for HCV treatment. This compound emerged from medicinal chemistry efforts aimed at enhancing the pharmacokinetic properties and antiviral efficacy of earlier lead compounds. The modification of structural components in this compound has resulted in improved solubility and permeability, making it a promising candidate in HCV therapy.

This compound functions by inhibiting the RNA-dependent RNA polymerase (NS5B) of HCV, which is crucial for viral replication. The inhibition occurs through two primary mechanisms:

- Chain Termination : During the initiation phase of RNA synthesis, this compound acts as a chain terminator.

- Base-Pair Confounding : Once the polymerase enters the elongation phase, it disrupts the base-pairing process, preventing effective viral replication .

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed in several studies, indicating favorable absorption and distribution characteristics. Phase 1 clinical trials demonstrated that once-daily oral dosing is feasible for patients infected with HCV, with good tolerability reported .

Phase 1 Trials

Initial studies focused on evaluating the safety and tolerability of this compound in healthy subjects. These trials confirmed its potential for oral administration and established baseline pharmacokinetic parameters .

Phase 2 Trials

A significant Phase 2 pilot study combined this compound with another antiviral agent, ABT-450, and ribavirin. This combination resulted in a sustained virologic response (SVR) at 24 weeks post-treatment in 91% of treatment-naive patients with genotype 1 HCV . The data from this study are summarized in Table 1.

| Study Phase | Treatment Regimen | SVR24 Rate | Patient Population |

|---|---|---|---|

| Phase 2 | This compound + ABT-450 + Ribavirin | 91% | Genotype 1, treatment-naive |

Resistance Studies

Research into resistance mechanisms associated with this compound has indicated that mutations can arise during treatment. For instance, certain mutations near the active site of NS5B can confer resistance to inhibitors like this compound. Understanding these mechanisms is critical for developing strategies to mitigate resistance during therapy .

Case Study: Efficacy in Treatment-Naive Patients

In a cohort of 11 patients treated with the combination regimen including this compound, 10 achieved SVR24, underscoring the compound's effectiveness in a real-world clinical setting. This case highlights the potential for this compound to serve as a backbone therapy in HCV treatment protocols .

Case Study: Resistance Development

A study observed that prolonged exposure to this compound led to specific mutations in NS5B among some patients, indicating a need for careful monitoring and potentially combination therapies to prevent resistance development .

特性

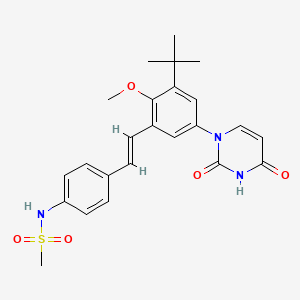

IUPAC Name |

N-[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5S/c1-24(2,3)20-15-19(27-13-12-21(28)25-23(27)29)14-17(22(20)32-4)9-6-16-7-10-18(11-8-16)26-33(5,30)31/h6-15,26H,1-5H3,(H,25,28,29)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZSTQYSBYEENY-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C=CC2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)/C=C/C2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132936-00-5, 1214735-11-1 | |

| Record name | ABT-072 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132936005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-072 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1214735111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-072 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ABT-072 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSQ4R5K1QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: ABT-072 is a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. [, ] It binds to an allosteric site on the polymerase, distinct from the active site where nucleosides bind. This binding interaction disrupts the conformational changes necessary for the enzyme's polymerase activity, thereby inhibiting viral RNA replication. []

ANone: While the provided abstracts don't contain the specific spectroscopic data, we can deduce some information:

A: Research shows that replacing the amide linkage in a precursor molecule with a trans-olefin improved both permeability and solubility, enhancing pharmacokinetic properties. [] Additionally, substituting the dihydrouracil with an N-linked uracil led to increased potency against genotype 1 HCV in replicon assays. [] These findings highlight the impact of specific structural modifications on this compound's activity and pharmacological profile.

A: this compound demonstrated potent in vitro activity against HCV genotype 1 in replicon assays. [] Furthermore, a Phase 2 clinical trial combining this compound with the HCV protease inhibitor ABT-450 resulted in a sustained virologic response at 24 weeks (SVR24) in 91% of patients treated. [, , ] This highlights promising in vivo efficacy in a clinical setting.

A: One study focused on assessing the supersaturation of this compound and its impact on in vivo bioavailability using a dual pH, two-phase dissolution method. [] This indicates that solubility and dissolution rate are important factors considered in its formulation and likely influenced its good oral bioavailability. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。